2,2-Bis(4-isocyanatophenyl)hexafluoropropane
CAS No.: 10224-18-7
Cat. No.: VC21232232
Molecular Formula: C17H8F6N2O2
Molecular Weight: 386.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 10224-18-7 |
---|---|
Molecular Formula | C17H8F6N2O2 |
Molecular Weight | 386.25 g/mol |
IUPAC Name | 1-[1,1,1,3,3,3-hexafluoro-2-(4-isocyanatophenyl)propan-2-yl]-4-isocyanatobenzene |
Standard InChI | InChI=1S/C17H8F6N2O2/c18-16(19,20)15(17(21,22)23,11-1-5-13(6-2-11)24-9-26)12-3-7-14(8-4-12)25-10-27/h1-8H |
Standard InChI Key | QIPLQPPNURSGKC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)(C(F)(F)F)C(F)(F)F)N=C=O |
Canonical SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)(C(F)(F)F)C(F)(F)F)N=C=O |
Chemical Identity and Structural Characteristics
2,2-Bis(4-isocyanatophenyl)hexafluoropropane (CAS No. 10224-18-7) is an organic compound with the molecular formula C17H8F6N2O2 and a molecular weight of 386.25 g/mol. The compound is also known by its synonym 4,4'-(Hexafluoroisopropylidene)bis(isocyanatobenzene) . Its structure features two isocyanate groups (-N=C=O) attached to aromatic rings, which are connected by a hexafluoropropane bridge.
The structural significance of this compound lies in its combination of isocyanate functional groups with a fluorinated backbone. The presence of six fluorine atoms in the hexafluoropropane bridge contributes significantly to the compound's thermal stability and chemical resistance properties. These fluorine atoms create a highly electronegative environment that influences the reactivity and stability of the resulting polymers.
Physical Properties
The physical properties of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane are crucial for understanding its behavior in various applications and handling requirements. Table 1 summarizes the key physical properties of this compound:
Property | Value |
---|---|
Physical State (20°C) | Liquid |
Flash Point | 189°C |
Specific Gravity (20/20) | 1.46 |
Refractive Index | 1.53 |
Storage Temperature | Refrigerated (0-10°C) |
Purity (Commercial Grade) | >98.0% (GC) |
Table 1: Physical properties of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane
The compound exists as a liquid at room temperature, with a relatively high flash point indicating good thermal stability. Its specific gravity of 1.46 indicates that it is denser than water, which has implications for its handling and storage .
Synthesis and Production Methods
The synthesis of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane typically involves the phosgenation of 2,2-bis(4-aminophenyl)hexafluoropropane. This reaction pathway represents a key industrial process for the production of diisocyanates.
Synthetic Route
The primary synthetic pathway involves the following reaction:
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Starting with 2,2-bis(4-aminophenyl)hexafluoropropane as the precursor
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Reacting with phosgene (COCl2) to convert the amine groups to isocyanate groups
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Purification of the resulting 2,2-Bis(4-isocyanatophenyl)hexafluoropropane
This process must be conducted under carefully controlled conditions due to the hazardous nature of phosgene and the reactivity of the isocyanate groups in the product.
Industrial Production Considerations
In industrial settings, the production of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane requires specialized equipment and safety protocols. The synthesis is typically carried out in closed systems with continuous monitoring of temperature and pressure to ensure optimal reaction conditions and safety. The hazardous nature of phosgene necessitates rigorous safety measures and environmental controls throughout the manufacturing process.
Chemical Reactivity and Stability
Isocyanate Reactivity
The isocyanate (-N=C=O) functional groups are highly reactive toward nucleophiles, particularly compounds containing active hydrogen atoms such as alcohols, amines, and water. This reactivity forms the basis for polyurethane synthesis reactions. The specific reactions include:
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Reaction with alcohols to form urethane linkages
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Reaction with amines to form urea linkages
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Reaction with water to form unstable carbamic acids that decompose to form amines and carbon dioxide
Stability Considerations
The compound requires specific storage conditions to maintain its stability and reactivity properties:
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Storage under inert gas (nitrogen or argon) to prevent reaction with atmospheric moisture
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Refrigerated conditions (0-10°C) to minimize thermal degradation
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Protection from moisture and heat, as it is both moisture-sensitive and heat-sensitive
These stability considerations have important implications for the handling, storage, and use of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane in industrial and laboratory settings.
Applications in Advanced Materials
The unique structure and reactivity of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane make it valuable for various applications in advanced materials development.
Polyurethane Synthesis
The primary application of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane is in the synthesis of specialized polyurethanes. The compound reacts with polyols to form urethane linkages, creating crosslinked polyurethane networks with exceptional properties. These polyurethanes exhibit:
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Enhanced thermal stability due to the fluorinated backbone
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Improved chemical resistance, particularly to solvents and oxidizing agents
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Superior mechanical properties under extreme conditions
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Good dimensional stability at elevated temperatures
Propellant Binder Applications
Research has identified the compound's utility in polyurethane propellant formulations. The resulting polymer networks can serve as binders in solid propellant systems, where thermal stability and chemical resistance are critical requirements . Studies on the kinetics of three-dimensional polymerization have provided insights into the crosslinking behavior and elastomeric properties of materials synthesized using 2,2-Bis(4-isocyanatophenyl)hexafluoropropane .
Specialized Elastomers
The compound contributes to the development of specialized elastomers with unique property profiles:
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Crosslinked polyether urethane elastomers with enhanced thermal stability
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Elastomeric materials with improved resistance to chemical degradation
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Specialized polymers for applications requiring resistance to extreme conditions
Research on these elastomers has explored the relationship between synthesis conditions, crosslinking density, and the resulting mechanical and thermal properties.
Comparative Analysis with Related Compounds
Understanding the similarities and differences between 2,2-Bis(4-isocyanatophenyl)hexafluoropropane and other diisocyanates provides insights into its unique properties and applications.
Comparison with Other Diisocyanates
A comparative analysis of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane with other common diisocyanates reveals significant differences in properties and applications:
Property | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | MDI (Diphenylmethane-4,4'-diisocyanate) | TDI (Toluene Diisocyanate) |
---|---|---|---|
Fluorine Content | High (contains hexafluoropropane bridge) | None | None |
Thermal Stability | Superior | Moderate | Moderate |
Chemical Resistance | Excellent | Good | Good |
Primary Applications | Specialized high-performance polymers | General polyurethane foams and elastomers | Flexible polyurethane foams |
Physical State | Liquid | Solid/Liquid (depending on grade) | Liquid |
Table 2: Comparison of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane with common diisocyanates
The presence of the hexafluoropropane bridge in 2,2-Bis(4-isocyanatophenyl)hexafluoropropane distinguishes it from conventional diisocyanates like MDI and TDI, conferring enhanced thermal and chemical resistance properties to the resulting polymers.
Research Developments and Future Directions
Scientific investigations involving 2,2-Bis(4-isocyanatophenyl)hexafluoropropane have explored various aspects of its chemistry and applications.
Polymerization Kinetics
Research on the kinetics of three-dimensional polymerization has provided insights into the crosslinking behavior and structure-property relationships in polyurethane networks based on 2,2-Bis(4-isocyanatophenyl)hexafluoropropane . These studies have contributed to the understanding of:
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Reaction mechanisms in fluorinated polyurethane systems
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Structure-property relationships in crosslinked networks
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Optimization of synthesis conditions for specific property profiles
Specialized Applications
Recent research has extended the applications of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane to new areas:
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Development of high-performance coatings with enhanced chemical resistance
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Creation of specialized adhesives for challenging bonding applications
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Investigation of potential applications in composite materials
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Exploration of its utility in propellant binder formulations
These research directions highlight the continuing relevance of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane in advanced materials development.
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